
Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromophenyl group, a pyridinyl group, and a triazole ring, which are linked through a thioether and an ester functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the triazole derivative with a thiol compound.
Esterification: The final step involves the esterification of the thioether derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its triazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups allow for the modification of material properties, leading to enhanced performance in various applications.
作用机制
The mechanism of action of Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The bromophenyl and pyridinyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The thioether and ester functional groups can modulate the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.
相似化合物的比较
Similar Compounds
- Methyl ((4-(4-chlorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate
- Methyl ((4-(4-fluorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate
- Methyl ((4-(4-methylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate
Uniqueness
Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate is unique due to the presence of the bromophenyl group, which can participate in specific interactions not observed with other halogenated derivatives. The bromine atom can enhance the compound’s reactivity and binding affinity, leading to distinct chemical and biological properties. Additionally, the combination of the triazole, pyridinyl, and ester functional groups provides a versatile scaffold for further modification and optimization in various applications.
属性
CAS 编号 |
680988-29-8 |
|---|---|
分子式 |
C16H13BrN4O2S |
分子量 |
405.3 g/mol |
IUPAC 名称 |
methyl 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H13BrN4O2S/c1-23-14(22)10-24-16-20-19-15(11-3-2-8-18-9-11)21(16)13-6-4-12(17)5-7-13/h2-9H,10H2,1H3 |
InChI 键 |
DRXKUNRCWWXBBB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12023774.png)
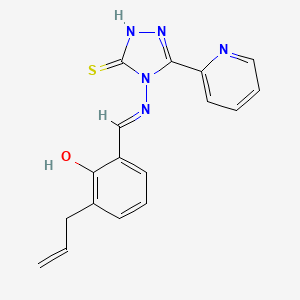
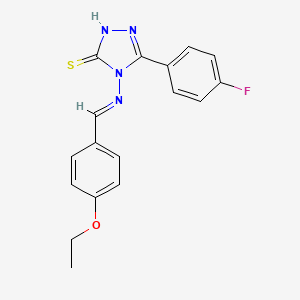
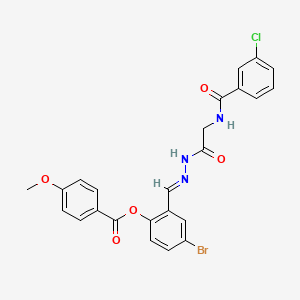
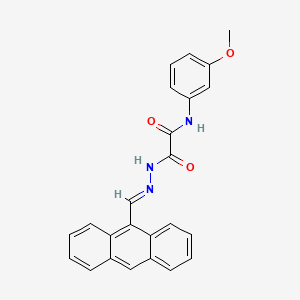
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023814.png)

![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023819.png)


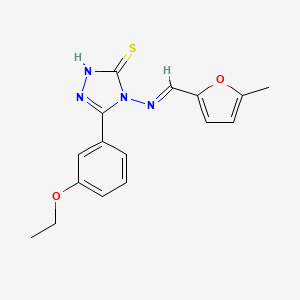
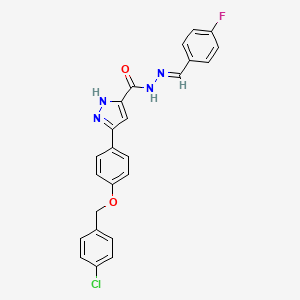
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12023845.png)

